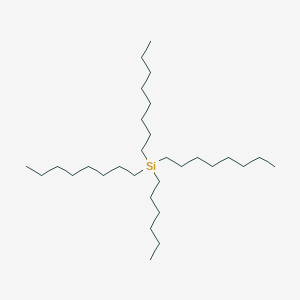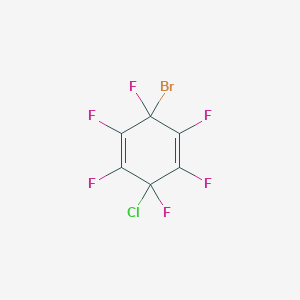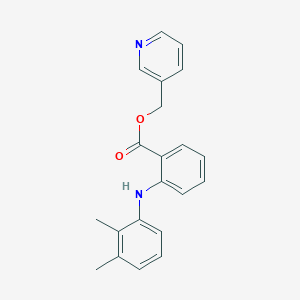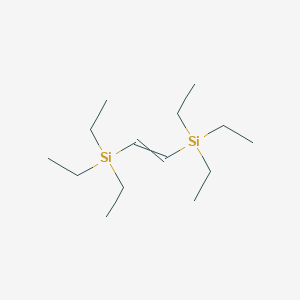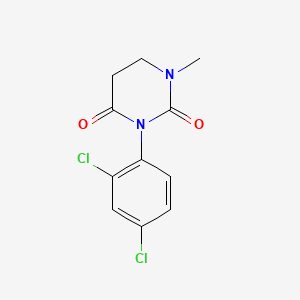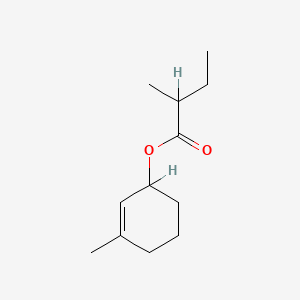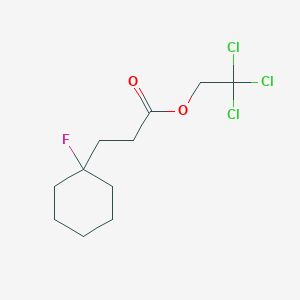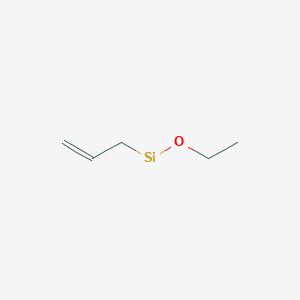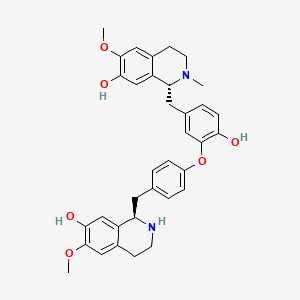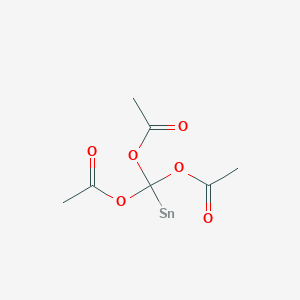
10-(2H-1,3-Dithiol-2-ylidene)anthracen-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(2H-1,3-Dithiol-2-ylidene)anthracen-9(10H)-one is a complex organic compound characterized by the presence of both anthracene and dithiol moieties
Preparation Methods
The synthesis of 10-(2H-1,3-Dithiol-2-ylidene)anthracen-9(10H)-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of anthracene derivatives with dithiol compounds under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
10-(2H-1,3-Dithiol-2-ylidene)anthracen-9(10H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
10-(2H-1,3-Dithiol-2-ylidene)anthracen-9(10H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound’s properties make it suitable for use in various industrial applications, such as in the development of new materials.
Mechanism of Action
The mechanism of action of 10-(2H-1,3-Dithiol-2-ylidene)anthracen-9(10H)-one involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
10-(2H-1,3-Dithiol-2-ylidene)anthracen-9(10H)-one can be compared with other similar compounds, such as:
Anthracene derivatives: These compounds share the anthracene core but differ in their functional groups.
Dithiol compounds: These compounds contain the dithiol moiety but may have different core structures.
The uniqueness of this compound lies in its combination of anthracene and dithiol moieties, which imparts distinct chemical and biological properties.
Properties
CAS No. |
109857-93-4 |
|---|---|
Molecular Formula |
C17H10OS2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
10-(1,3-dithiol-2-ylidene)anthracen-9-one |
InChI |
InChI=1S/C17H10OS2/c18-16-13-7-3-1-5-11(13)15(17-19-9-10-20-17)12-6-2-4-8-14(12)16/h1-10H |
InChI Key |
ZGMISWGWQICUBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3SC=CS3)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![36-Bromo-3,6,9,12,15,18,21,24,27,30-decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene](/img/structure/B14326707.png)
